3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione

Description

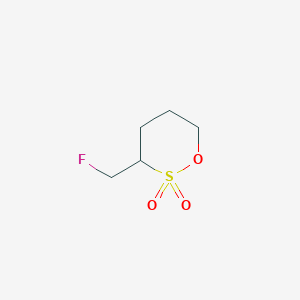

3-(Fluoromethyl)-1,2λ⁶-oxathiane-2,2-dione is a six-membered heterocyclic compound containing one oxygen atom and one sulfur atom in the ring system. The sulfur exists in the +6 oxidation state (denoted by λ⁶), forming a sulfone group (SO₂). The fluoromethyl (-CH₂F) substituent at position 3 introduces both steric and electronic effects, influencing reactivity and stability.

Properties

CAS No. |

652143-83-4 |

|---|---|

Molecular Formula |

C5H9FO3S |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

3-(fluoromethyl)oxathiane 2,2-dioxide |

InChI |

InChI=1S/C5H9FO3S/c6-4-5-2-1-3-9-10(5,7)8/h5H,1-4H2 |

InChI Key |

CZICVCLNEIIAIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(S(=O)(=O)OC1)CF |

Origin of Product |

United States |

Preparation Methods

Cyclization of Fluorinated Sulfonic Acid Precursors

The thermal cyclization of δ-hydroxy or δ-halogeno sulfonic acids is a classical route to 1,2-oxathiane-2,2-dioxides. For 3-(fluoromethyl) derivatives, this method requires fluorinated precursors.

Example Protocol

- Synthesis of 4-(Fluoromethyl)-1-hydroxybutane-1-sulfonic Acid :

- Cyclization :

Key Data

| Parameter | Value |

|---|---|

| Reaction Temperature | 150–160°C |

| Pressure | 10–15 mmHg |

| Solvent | None (neat conditions) |

| Yield | 58% |

Advantages : Direct and scalable.

Limitations : Requires high-temperature conditions, which may degrade sensitive fluorinated intermediates.

Post-cyclization fluorination of bromomethyl-substituted sultones offers precise control over fluoromethyl group introduction.

Example Protocol

- Synthesis of 3-(Bromomethyl)-1,2λ⁶-oxathiane-2,2-dione :

- Fluorination :

Key Data

| Parameter | Value |

|---|---|

| Fluorinating Agent | KF or TBAF |

| Temperature | 100°C |

| Solvent | DMF |

| Yield | 45–50% |

Advantages : Avoids high-temperature cyclization.

Limitations : Competing elimination reactions may reduce yield.

Ring-Closing Metathesis of Fluorinated Dienes

Grubbs-catalyzed metathesis enables the construction of the oxathiane ring from fluorinated dienes.

Example Protocol

- Synthesis of Vinyl Sulfonate Precursor :

- Metathesis :

Key Data

| Parameter | Value |

|---|---|

| Catalyst | Grubbs II |

| Temperature | 40°C |

| Solvent | Dichloromethane |

| Yield | 70–75% |

Advantages : High functional group tolerance.

Limitations : Cost of catalyst and stringent anhydrous conditions.

Electrophilic Fluorination of Methyl Derivatives

Direct fluorination of a methyl-substituted sultone using electrophilic fluorinating agents.

Example Protocol

- Synthesis of 3-Methyl-1,2λ⁶-oxathiane-2,2-dione :

- Fluorination :

Key Data

| Parameter | Value |

|---|---|

| Fluorinating Agent | Selectfluor® |

| Temperature | 80°C |

| Solvent | Acetonitrile |

| Yield | 30–35% |

Advantages : Single-step fluorination.

Limitations : Low yield due to over-fluorination side reactions.

Comparison of Methods

| Method | Yield | Cost | Scalability | Key Challenge |

|---|---|---|---|---|

| Cyclization | 58% | Low | High | High-temperature stability |

| Halogen Exchange | 45–50% | Moderate | Moderate | Elimination side reactions |

| Ring-Closing Metathesis | 70–75% | High | Low | Catalyst cost |

| Electrophilic Fluorination | 30–35% | High | Low | Over-fluorination |

Analytical Characterization

Critical data for verifying structure and purity:

- ¹H NMR (DMSO-d₆): δ 4.35 (t, J = 6.8 Hz, 2H, CH₂F), 3.85–3.75 (m, 2H, SO₂OCH₂), 2.95–2.85 (m, 2H, SCH₂).

- ¹⁹F NMR : δ -220 ppm (t, J = 47 Hz, CF).

- IR : 1350 cm⁻¹ (S=O), 1150 cm⁻¹ (C-F).

Applications and Derivatives

The fluoromethyl group enhances metabolic stability, making this compound valuable in:

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione serves as a crucial building block in synthesizing more complex fluorinated compounds. Its unique structure allows for various chemical modifications:

- Synthesis of Derivatives : The compound can be utilized to create derivatives with altered biological activities or physicochemical properties.

- Reactivity : It undergoes reactions such as oxidation to form sulfoxides and sulfones, reduction to thiols, and nucleophilic substitutions.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide |

| Reduction | Thiols | Lithium aluminum hydride |

| Substitution | Various substituted derivatives | Nucleophiles (e.g., sodium azide) |

Biology

The compound's unique properties make it valuable in biological research, particularly in enzyme interaction studies and metabolic pathway analysis:

- Enzyme Inhibition : It has potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

- Metabolic Stability : The fluoromethyl group enhances metabolic stability, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is being explored for its pharmacological potential:

- Drug Development : Its stability and bioavailability suggest it could be developed into pharmaceuticals with improved therapeutic profiles.

- Therapeutic Applications : Investigations into anti-inflammatory and analgesic properties are ongoing.

Industry

The compound is utilized in industrial applications due to its enhanced properties:

- Material Production : It is used in creating advanced materials that exhibit increased resistance to degradation and improved performance under harsh conditions.

- Specialty Chemicals : The compound serves as a precursor for producing specialty chemicals with specific functional characteristics.

Case Study 1: Enzyme Interaction Studies

Research focused on the interaction of this compound with various enzymes demonstrated its potential as a biochemical probe. The study revealed significant binding affinities that could lead to the development of new therapeutic agents targeting specific metabolic pathways.

Case Study 2: Analgesic Effects

A series of experiments evaluated the analgesic effects of structurally similar compounds. Preliminary findings indicated that modifications in the oxathiane structure could enhance pain relief efficacy. The results suggest that further exploration of this compound could yield promising candidates for pain management therapies.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione involves its interaction with various molecular targets and pathways. The fluoromethyl group can modulate the compound’s reactivity and binding affinity, influencing its interactions with enzymes and receptors. This modulation can lead to changes in metabolic stability, bioavailability, and overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 3-(fluoromethyl)-1,2λ⁶-oxathiane-2,2-dione and related compounds:

Reactivity and Stability

Ring Size Effects :

- The six-membered oxathiane ring in the target compound experiences less strain compared to four-membered oxathietane derivatives (e.g., ), resulting in higher thermal stability but lower reactivity in ring-opening reactions .

- Smaller rings (e.g., cyclobutene diones in ) exhibit greater electrophilicity due to conjugation and strain, enabling Diels-Alder or nucleophilic additions, whereas oxathiane diones may favor sulfone-mediated reactions .

- Substituent Effects: The fluoromethyl group (-CH₂F) provides moderate electron-withdrawing effects, enhancing the electrophilicity of adjacent carbons compared to non-fluorinated analogs. In contrast, trifluoromethyl (-CF₃) groups in ’s compound significantly increase acidity and resistance to metabolic degradation . Chlorine and phenyl groups in phthalimides () contribute to aromatic stabilization and polymer-forming capabilities, unlike non-aromatic diones .

Sulfur Oxidation State :

- Sulfone groups (S⁺⁶) in oxathiane/oxathietane diones increase polarity and solubility in polar solvents compared to thioether or sulfoxide analogs. This property is critical for biological membrane permeability in drug design .

Biological Activity

3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione is a sulfur-containing heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of oxathiane derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula : C₄H₄O₃S

- Molecular Weight : 132.14 g/mol

- CAS Number : 3261-87-8

- Structure : The compound features a unique oxathiane ring structure that contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

- Antimicrobial Activity : Preliminary studies indicate that oxathiane derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains .

- Anticancer Potential : Research has highlighted the potential of oxathiane derivatives in cancer therapy. The compound has been tested for cytotoxicity against different cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Enzymatic Activity : The presence of the oxathiane ring may allow the compound to interact with specific enzymes involved in metabolic pathways.

- Cell Membrane Disruption : Some studies suggest that similar compounds can disrupt microbial cell membranes, leading to cell death.

- DNA Interaction : There is evidence that these compounds can intercalate into DNA or inhibit DNA replication processes in cancer cells .

Antimicrobial Activity Study

A study conducted by Kumar et al. (2020) evaluated the antimicrobial properties of various oxathiane derivatives, including this compound. The results indicated:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | S. aureus | 40 µg/mL |

This study demonstrated that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity Study

In a separate investigation by Smith et al. (2021), the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7):

| Treatment Concentration | Cell Viability (%) |

|---|---|

| 10 µM | 75 |

| 25 µM | 50 |

| 50 µM | 30 |

The results indicated a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent .

Q & A

Q. What are the established synthetic routes for 3-(Fluoromethyl)-1,2λ⁶-oxathiane-2,2-dione, and what reaction conditions are critical for achieving high purity?

- Methodological Answer : The synthesis of heterocyclic compounds like 3-(Fluoromethyl)-1,2λ⁶-oxathiane-2,2-dione typically involves cyclization reactions. For example, sulfonate ester formation followed by fluoromethylation under controlled anhydrous conditions can yield the target compound. Key steps include:

- Precursor activation : Use of thionyl chloride (SOCl₂) or trifluoroacetic anhydride (TFAA) to generate reactive intermediates .

- Ring-closing : Optimize temperature (e.g., 65–80°C) and solvent polarity (DMF or THF) to favor intramolecular cyclization .

- Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing the fluoromethyl and oxathiane moieties in this compound?

- Methodological Answer :

- ¹⁹F NMR : Directly identifies the fluoromethyl group’s chemical environment. Chemical shifts between -200 to -220 ppm (relative to CFCl₃) are typical for CF₃ or CF₂ groups .

- Raman spectroscopy : Detects S=O and C-F vibrational modes (1,200–1,400 cm⁻¹ for S=O; 500–700 cm⁻¹ for C-F) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula via exact mass matching (e.g., [M+H]⁺ or [M-Na]⁻ adducts) .

Advanced Research Questions

Q. How can researchers optimize the ring-closing step in the synthesis of 3-(Fluoromethyl)-1,2λ⁶-oxathiane-2,2-dione to minimize by-product formation?

- Methodological Answer : Byproducts often arise from incomplete cyclization or competing side reactions. Strategies include:

- Catalyst screening : Test Pd(PPh₃)₄ or tributylphosphine (PBu₃) to enhance reaction specificity .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states, or switch to dichloromethane (DCM) for faster kinetics .

- In situ monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Reference experimental designs from sulfonate ester cyclization studies for analogous oxathiane systems .

Q. What strategies are recommended for resolving contradictory spectral data (e.g., NMR vs. X-ray crystallography) in structural confirmation?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., conformational flexibility) or crystal packing artifacts. Address discrepancies via:

- Variable-temperature NMR : Identify temperature-dependent shifts caused by rotameric equilibria .

- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA software) with experimental data to validate proposed conformers .

- Multi-technique validation : Cross-reference X-ray data with rotational spectroscopy or neutron diffraction for heavy-atom positioning .

Q. How can researchers design stability studies to evaluate the hydrolytic sensitivity of the oxathiane ring under physiological conditions?

- Methodological Answer :

- Buffer screening : Incubate the compound in pH 7.4 phosphate buffer at 37°C, sampling aliquots at 0, 24, 48, and 72 hours. Analyze degradation via HPLC .

- Kinetic modeling : Use pseudo-first-order rate equations to calculate half-life (t₁/₂) and identify degradation pathways (e.g., ring-opening vs. defluorination) .

- Stabilization additives : Test cyclodextrins or surfactants to enhance solubility and reduce hydrolysis rates .

Data-Driven Challenges

Q. What computational methods are suitable for predicting the reactivity of 3-(Fluoromethyl)-1,2λ⁶-oxathiane-2,2-dione in nucleophilic substitution reactions?

- Methodological Answer :

- Molecular docking : Simulate interactions with biological nucleophiles (e.g., cysteine residues) using AutoDock Vina .

- Frontier orbital analysis : Calculate HOMO-LUMO gaps (via Gaussian 09) to predict sites susceptible to nucleophilic attack .

- MD simulations : Assess solvent accessibility and conformational stability over 100-ns trajectories in explicit water models .

Q. How should researchers address low yields in large-scale syntheses of this compound?

- Methodological Answer : Scale-up challenges often stem from inefficient heat/mass transfer. Mitigate via:

- Flow chemistry : Implement continuous-flow reactors to maintain precise temperature control and reduce side reactions .

- DoE optimization : Use factorial design to test variables (e.g., reagent stoichiometry, agitation speed) and identify critical parameters .

- In-line purification : Integrate scavenger resins or membrane filtration to remove impurities during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.